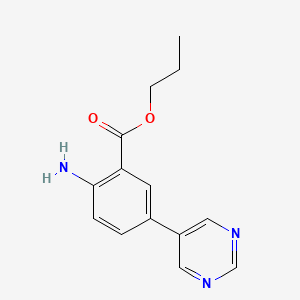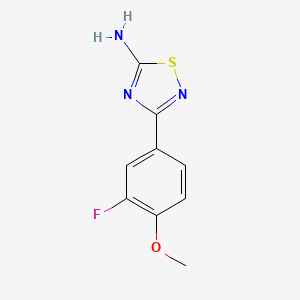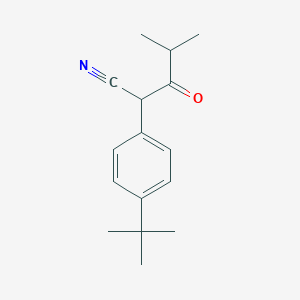
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile (2-TBMOPN) is a synthetic organic compound belonging to the class of nitriles. It is a colorless, odorless, crystalline solid with a melting point of 61°C and a molecular weight of 252.31 g/mol. 2-TBMOPN has a wide range of applications and is used in the synthesis of drugs, fragrances, and other compounds.
Aplicaciones Científicas De Investigación
1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) serves as an excellent nonprotic matrix for labile compounds in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). It's especially effective for substituted fullerenes due to its low onset of ion production, functioning primarily as an electron transfer agent (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
2. Photopolymerization and 3D Printing Applications
2,5-diethylene-cyclopentane-1-one-based dyes, when combined with bis(4-tert-butylphenyl) components, can be utilized in photopolymerization processes. This combination shows significant potential in 3D printing applications, particularly in light-emitting diode (LED) technology (Chen et al., 2021).
3. Electrochemical Reactivity Studies
The electrochemical reactivity of various tert-butylphenol compounds, including 2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile, has been studied. These studies involve analyzing their interactions with superoxide anion radicals and examining their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
4. Analysis of Various Analytes
DCTB has been effectively used in the analysis of various compounds including coordination compounds, organometallics, and macrocycles. This approach offers advantages over traditional techniques like fast-atom bombardment (FAB) and liquid secondary ion mass spectrometry (LSIMS), particularly for conjugated organic compounds (Wyatt, Stein, & Brenton, 2006).
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-4-methyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11(2)15(18)14(10-17)12-6-8-13(9-7-12)16(3,4)5/h6-9,11,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHTBUYXXFTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


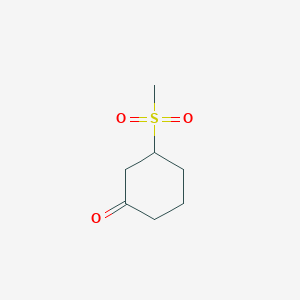


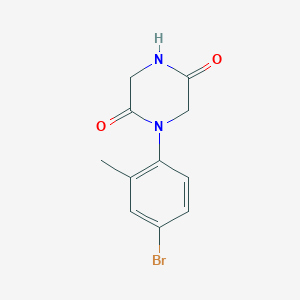
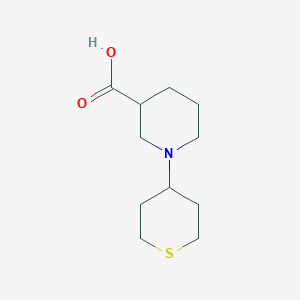
![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)
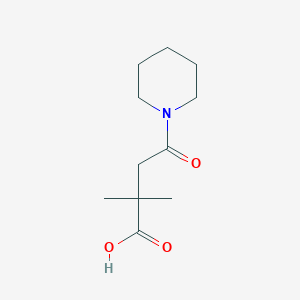
![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)


